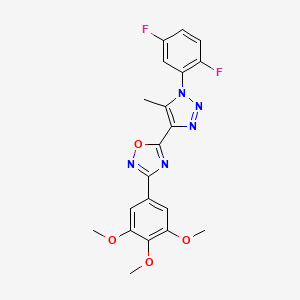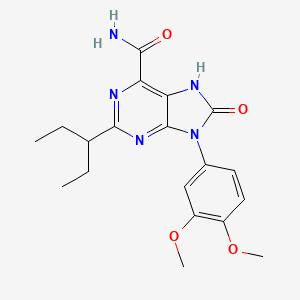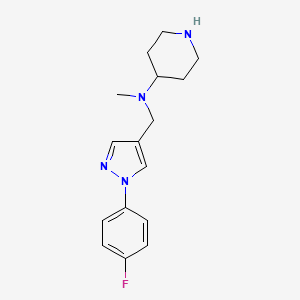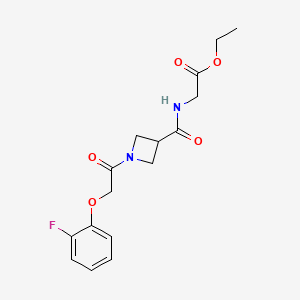
Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique molecular structure, which includes an azetidine ring, a fluorophenoxy group, and an ethyl ester moiety. These structural features contribute to its diverse chemical reactivity and potential biological activity.
准备方法
The synthesis of Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate involves several key steps. One common synthetic route includes the reaction of 2-fluorophenol with chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate is then reacted with azetidine-3-carboxamide to yield the corresponding azetidine derivative. Finally, the ethyl esterification of the carboxamide group is achieved using ethyl chloroformate under basic conditions.
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the ethyl ester moiety, converting it into a carboxylic acid derivative.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Its unique structure allows it to interact with various biological targets.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate involves its interaction with specific molecular targets in biological systems. The azetidine ring and fluorophenoxy group are believed to play key roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
相似化合物的比较
Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)acetate can be compared with other similar compounds, such as:
Ethyl 2-(1-(2-(2-chlorophenoxy)acetyl)azetidine-3-carboxamido)acetate: This compound has a similar structure but with a chlorine atom instead of fluorine. The substitution of fluorine with chlorine can affect the compound’s reactivity and biological activity.
Ethyl 2-(1-(2-(2-bromophenoxy)acetyl)azetidine-3-carboxamido)acetate: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
Ethyl 2-(1-(2-(2-methylphenoxy)acetyl)azetidine-3-carboxamido)acetate: The methyl group provides different steric and electronic effects, which can influence the compound’s behavior in chemical reactions and biological systems.
属性
IUPAC Name |
ethyl 2-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O5/c1-2-23-15(21)7-18-16(22)11-8-19(9-11)14(20)10-24-13-6-4-3-5-12(13)17/h3-6,11H,2,7-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGPLNAHQKXVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CN(C1)C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B3014610.png)
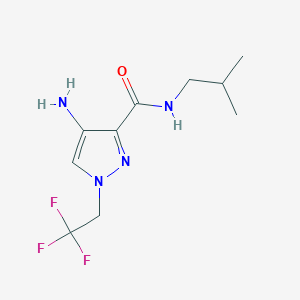
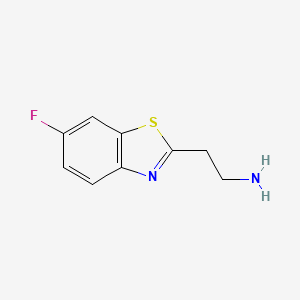
![3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine](/img/structure/B3014614.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3014615.png)
![N-(4-ethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B3014616.png)
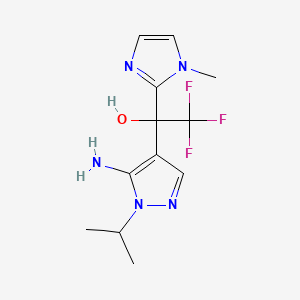
![benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B3014623.png)
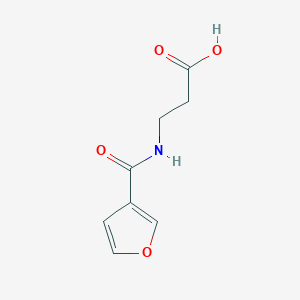
![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B3014626.png)

